Sodium 2-methanesulfonamido-3-methylbutanoate
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Overview
Description
Preparation Methods
The synthesis of Sodium 2-methanesulfonamido-3-methylbutanoate typically involves the reaction of 3-methyl-2-aminobutanoic acid with methanesulfonyl chloride in the presence of a base, followed by neutralization with sodium hydroxide . The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Sodium 2-methanesulfonamido-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 2-methanesulfonamido-3-methylbutanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Sodium 2-methanesulfonamido-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function . The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms .
Comparison with Similar Compounds
Sodium 2-methanesulfonamido-3-methylbutanoate can be compared with similar compounds like:
- Sodium 2-methanesulfonamido-3-ethylbutanoate
- Sodium 2-methanesulfonamido-3-propylbutanoate
- Sodium 2-methanesulfonamido-3-isobutylbutanoate
These compounds share similar structural features but differ in their alkyl chain lengths and branching, which can influence their chemical reactivity and biological activity . This compound is unique due to its specific molecular configuration, which imparts distinct properties and applications .
Properties
IUPAC Name |
sodium;2-(methanesulfonamido)-3-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S.Na/c1-4(2)5(6(8)9)7-12(3,10)11;/h4-5,7H,1-3H3,(H,8,9);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKAUJHGDIYBLS-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)[O-])NS(=O)(=O)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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